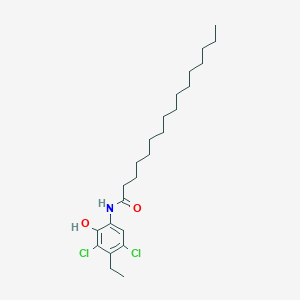
Hexadecanamide, N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecanamide, N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)- is a synthetic compound that has gained significant attention in scientific research due to its potential use in various fields. This compound is also known as AM404 and is a potent endocannabinoid reuptake inhibitor. It has been found to have a wide range of physiological and biochemical effects, making it a promising candidate for future research.
Mechanism of Action
AM404 acts as an endocannabinoid reuptake inhibitor by blocking the enzyme responsible for the breakdown of anandamide. This results in increased levels of anandamide in the body, which can then bind to cannabinoid receptors and produce various physiological effects. AM404 has also been found to inhibit the uptake of other neurotransmitters, including serotonin and dopamine, which may contribute to its analgesic and neuroprotective effects.
Biochemical and Physiological Effects:
AM404 has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in the brain, which may contribute to its neuroprotective effects. Additionally, it has been found to have analgesic effects by inhibiting the reuptake of anandamide. AM404 has also been found to have anti-tumor effects in various cancer cell lines, making it a promising candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
AM404 has several advantages for use in lab experiments. It is a potent endocannabinoid reuptake inhibitor, making it a useful tool for studying the endocannabinoid system. Additionally, it has been shown to have a wide range of physiological and biochemical effects, making it a versatile compound for studying various biological processes. However, the synthesis of AM404 is a complex process that requires careful control of reaction conditions, which may limit its use in some experiments.
Future Directions
There are several future directions for research on AM404. One area of interest is its potential use in pain management, particularly for chronic pain conditions. Additionally, further research is needed to fully understand the mechanisms underlying its neuroprotective and anti-tumor effects. Finally, there is potential for the development of novel drugs based on the structure of AM404, which may have improved efficacy and fewer side effects compared to existing drugs.
Synthesis Methods
The synthesis of AM404 involves the reaction of arachidonic acid with acetaminophen in the presence of a catalytic amount of iodine. This reaction results in the formation of N-arachidonoylphenolamine, which is then converted to AM404 by the addition of chloroacetyl chloride. The synthesis of AM404 is a complex process that requires careful control of reaction conditions to ensure high yields and purity of the final product.
Scientific Research Applications
AM404 has been extensively studied for its potential use in various fields, including pain management, neuroprotection, and cancer treatment. It has been shown to have analgesic effects by inhibiting the reuptake of anandamide, an endocannabinoid that plays a key role in pain perception. AM404 has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, it has been shown to have anti-tumor effects in various cancer cell lines.
properties
CAS RN |
117827-06-2 |
|---|---|
Product Name |
Hexadecanamide, N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)- |
Molecular Formula |
C24H39Cl2NO2 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
N-(3,5-dichloro-4-ethyl-2-hydroxyphenyl)hexadecanamide |
InChI |
InChI=1S/C24H39Cl2NO2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-22(28)27-21-18-20(25)19(4-2)23(26)24(21)29/h18,29H,3-17H2,1-2H3,(H,27,28) |
InChI Key |
XNIGXYXNGOOKMT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC1=CC(=C(C(=C1O)Cl)CC)Cl |
Other CAS RN |
117827-06-2 |
Pictograms |
Irritant |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



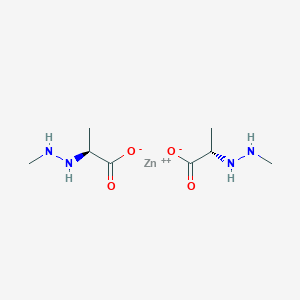
![1-[(4-Chlorophenyl)methyl]-5-oxopyrrolidine-2-carboxylate](/img/structure/B219905.png)
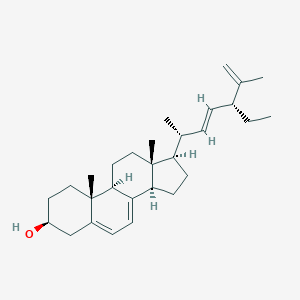
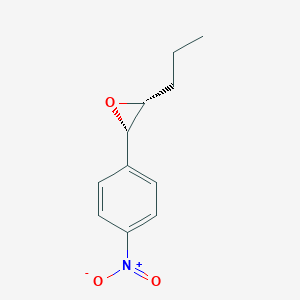
![5-[(E)-5-(2,2-dimethyl-6-methylidenecyclohexyl)-3-methylpent-2-enyl]phenazin-1-one](/img/structure/B219930.png)
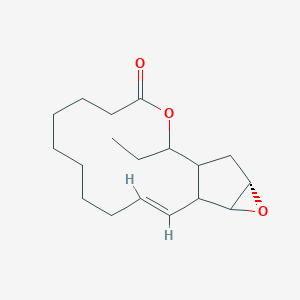
![2-(6-aminopurin-9-yl)-5-[2-(2,2-dimethylpropanoyloxymethoxy)-1-hydroxy-2-oxoethyl]-3-hydroxy-3,3a-dihydro-2H-furo[3,2-b]furan-5-carboxylic acid](/img/structure/B219943.png)
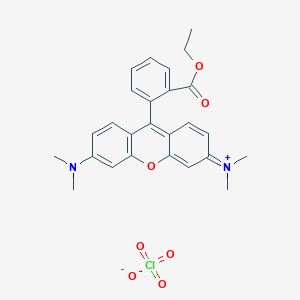
![Pyrido[1,2-b][2,4]benzodiazepin-6(11H)-imine](/img/structure/B219992.png)
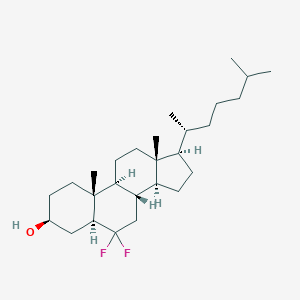
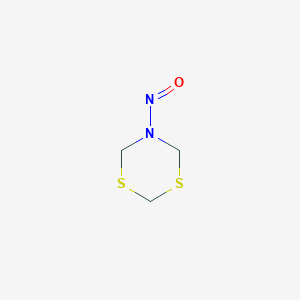
![2-({[(2-Chlorobenzoyl)amino]carbothioyl}amino)-4-ethyl-5-methyl-3-thiophenecarboxamide](/img/structure/B220029.png)
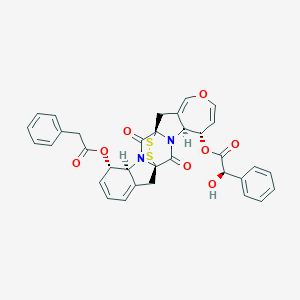
![(3S,4S)-3-[(2R)-1-methylpyrrolidin-2-yl]dithiolan-4-ol](/img/structure/B220063.png)